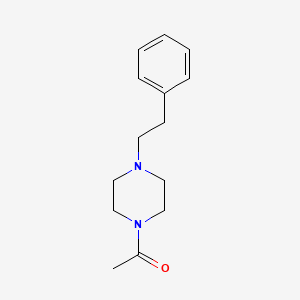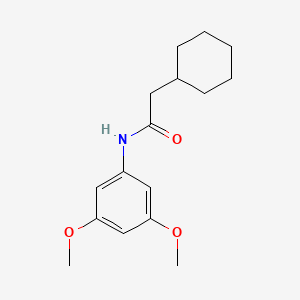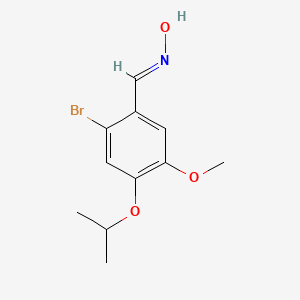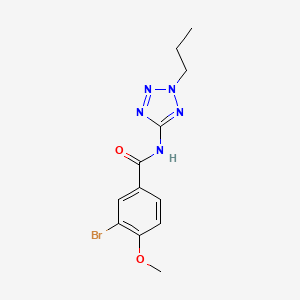![molecular formula C17H16ClNO3S B5721175 methyl 2-({3-[(4-chlorophenyl)thio]propanoyl}amino)benzoate](/img/structure/B5721175.png)
methyl 2-({3-[(4-chlorophenyl)thio]propanoyl}amino)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-({3-[(4-chlorophenyl)thio]propanoyl}amino)benzoate, also known as MCCP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. MCCP is a thiol-containing compound that has been synthesized through a multi-step process.
作用机制
The mechanism of action of methyl 2-({3-[(4-chlorophenyl)thio]propanoyl}amino)benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer progression. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. This compound has also been shown to inhibit the activity of certain protein kinases that are involved in cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and anti-cancer effects in various in vitro and in vivo studies. In animal studies, this compound has been shown to reduce the production of pro-inflammatory cytokines and to inhibit the growth of cancer cells. This compound has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
实验室实验的优点和局限性
One of the main advantages of methyl 2-({3-[(4-chlorophenyl)thio]propanoyl}amino)benzoate for lab experiments is its thiol-containing structure, which makes it a useful building block for the synthesis of other compounds. This compound has also been shown to have low toxicity in animal studies, which makes it a potentially useful compound for further research. However, one of the limitations of this compound is its limited solubility in water, which may make it difficult to work with in certain experiments.
未来方向
There are several future directions for research on methyl 2-({3-[(4-chlorophenyl)thio]propanoyl}amino)benzoate. One potential direction is to further explore its anti-inflammatory and anti-cancer properties in animal models and human studies. Another potential direction is to investigate its potential applications in the field of materials science, where its thiol-containing structure may be useful for the synthesis of new materials. Additionally, further research could be done to optimize the synthesis method for this compound and to develop new synthetic routes for the compound.
合成方法
The synthesis of methyl 2-({3-[(4-chlorophenyl)thio]propanoyl}amino)benzoate involves a multi-step process that includes the reaction of 4-chlorobenzoyl chloride with 3-mercaptopropionic acid, followed by the reaction of the resulting compound with methyl anthranilate. The final product is obtained through the reaction of the intermediate compound with methyl iodide. This synthesis method has been optimized to produce high yields of this compound.
科学研究应用
Methyl 2-({3-[(4-chlorophenyl)thio]propanoyl}amino)benzoate has been the subject of scientific research due to its potential applications in various fields. One of the main applications of this compound is in the field of organic synthesis, where it has been used as a thiol-containing building block for the synthesis of other compounds. This compound has also been studied for its potential applications in the field of medicine, where it has been shown to have anti-inflammatory and anti-cancer properties.
属性
IUPAC Name |
methyl 2-[3-(4-chlorophenyl)sulfanylpropanoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3S/c1-22-17(21)14-4-2-3-5-15(14)19-16(20)10-11-23-13-8-6-12(18)7-9-13/h2-9H,10-11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSRSPOXKSOVAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-(4-fluorophenyl)-4-methyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5721120.png)
![(3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B5721126.png)
![N-{[(4-fluorophenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5721131.png)
![3-{[3-(acetyloxy)benzoyl]amino}benzoic acid](/img/structure/B5721138.png)
![4-isobutyl-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5721160.png)


![1-(4-pyridinyl)ethanone O-{[7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}oxime](/img/structure/B5721189.png)
![4-({[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5721196.png)
